molecular formula C9H15N3O B2716275 2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine CAS No. 1849861-71-7

2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine

Cat. No.: B2716275
CAS No.: 1849861-71-7
M. Wt: 181.239
InChI Key: BZFBHNLGVKEULM-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-imidazol-2-yl)oxan-4-amine is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with a 1-methylimidazole moiety at the 2-position and an amine group at the 4-position.

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-12-4-3-11-9(12)8-6-7(10)2-5-13-8/h3-4,7-8H,2,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFBHNLGVKEULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CC(CCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide (TBHP) for oxidation and reducing agents like sodium borohydride for reduction . Substitution reactions often require catalysts such as palladium or nickel.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.

Scientific Research Applications

Overview

2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine is a heterocyclic compound that combines an imidazole ring with a tetrahydropyran structure. This unique configuration allows it to participate in various biochemical interactions, making it valuable in multiple scientific fields, including chemistry, biology, and medicine.

Chemistry

  • Building Block : this compound serves as a fundamental building block in the synthesis of more complex organic molecules.
  • Coordination Chemistry : Its ability to coordinate with metal ions makes it useful in coordination chemistry applications.

Biology

  • Pharmaceutical Design : The imidazole motif is prevalent in biologically active compounds, making this compound significant in the design of new pharmaceuticals and agrochemicals.
  • Enzyme Inhibition Studies : It is utilized to study enzyme inhibition mechanisms and protein-ligand interactions, essential for drug development.

Medicine

  • Anticancer Properties : Research indicates that this compound has potential as an anticancer agent. In vitro studies have shown that it exhibits inhibitory effects against the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation.
    • Case Study : Computational modeling has predicted its binding affinity to EGFR, showing promise as a therapeutic agent against various cancers.

Industry

  • Catalysis : The compound is employed as a catalyst in various industrial chemical reactions due to its unique properties.
  • Functional Materials : It can be used in synthesizing functional materials with specific properties tailored for industrial applications.

Comparison with Similar Compounds

Table 1: Structural Features of 2-(1-Methyl-1H-imidazol-2-yl)oxan-4-amine and Analogous Compounds

Compound Name Core Structure Substituents/Functional Groups Key Features Reference ID
This compound Oxane (tetrahydropyran) - 1-Methylimidazol-2-yl at C2
- Amine at C4
Combines oxane flexibility with imidazole aromaticity; potential for H-bonding
2-(1-Methyl-1H-imidazol-5-yl)oxan-4-amine Oxane - 1-Methylimidazol-5-yl at C2
- Amine at C4
Imidazole substitution at C5 alters electronic properties and steric effects
4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-amine Pyrimidine - Benzimidazole at C4
- Amine at C2
Rigid pyrimidine core with extended π-system; anticancer applications
N-(4-Arylidene)-1H-benzo[d]imidazol-2-amine Benzimidazole - Arylidene group at N1
- Amine at C2
Fluorescent properties due to conjugated arylidene substituents
(1-Methyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine Oxane + methanamine - 1-Methylimidazol-2-yl via methanamine bridge Methanamine linker increases conformational freedom

Key Observations :

  • Positional Isomerism : The substitution site of the imidazole group (C2 vs. C5 in oxane derivatives) significantly impacts electronic distribution and steric interactions .
  • Core Rigidity : Pyrimidine and benzimidazole cores (e.g., in ) introduce rigidity compared to the flexible oxane ring, influencing binding affinity in biological systems.

Insights :

  • Microwave-Assisted Synthesis : and highlight the efficiency of MW irradiation in accelerating imidazole-forming reactions, suggesting a viable route for the target compound .
  • Oxidation and Substitution : The use of oxone () to oxidize methylthio groups to sulfones demonstrates a strategy adaptable for introducing polar functionalities in related structures .

Physicochemical Properties

Table 3: Predicted Properties of this compound (from )

Property Value (Adduct: [M+H]⁺) Implications
Molecular Weight 196.14 g/mol Moderate size for drug-like molecules
Predicted CCS 144.8 Ų Indicates moderate membrane permeability
Solubility (inferred) Moderate Enhanced by amine and oxane hydrophilicity

Comparison with Analogues :

  • Benzimidazole derivatives (e.g., ) exhibit higher molecular weights (e.g., ~250–400 g/mol) and extended π-systems, reducing solubility but enhancing fluorescence.

Biological Activity

2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine, a compound with significant biological activity, has garnered attention in various fields such as medicinal chemistry and biochemistry. Its unique structural features, particularly the imidazole ring, enable it to interact with enzymes and proteins, influencing numerous biochemical pathways. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, and potential therapeutic applications.

Structural Overview

The compound consists of an imidazole ring fused with a tetrahydropyran moiety. This configuration enhances its ability to participate in hydrogen bonding and coordination with metal ions, which is crucial for enzyme activity modulation.

Compound Name Structural Features Biological Activity
This compoundImidazole ring with tetrahydropyran structureEnzyme inhibition, modulation of cell signaling pathways

The biological activity of this compound is largely attributed to its interactions at the biochemical level:

  • Enzyme Interaction : The imidazole moiety allows this compound to act as a ligand for metalloenzymes, influencing their catalytic functions. For instance, it has been shown to modulate the activity of phosphodiesterases (PDEs), which play a crucial role in cellular signaling.
  • Protein Binding : The compound can interact with various proteins through non-covalent interactions, potentially altering their conformation and activity. This is particularly relevant in the context of kinase and phosphatase modulation.

Cellular Effects

The impact of this compound on cellular processes is profound:

  • Signal Transduction : It can influence key signaling pathways by modulating the activity of kinases and phosphatases. This modulation affects various cellular responses including proliferation and apoptosis.
  • Gene Expression : The compound may alter gene transcription by interacting with transcription factors or modifying chromatin structure. Such interactions can lead to significant changes in cellular metabolism and function.

Anticancer Activity

Recent studies have explored the potential of this compound in cancer therapy. For example, it has demonstrated cytotoxic effects against prostate cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro assays indicated that treatment with this compound led to increased levels of early and late apoptotic cells while minimizing necrotic effects .

Antimicrobial Properties

Compounds featuring imidazole rings have been noted for their antimicrobial properties. Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.

Research Findings

A variety of studies have highlighted the versatility of this compound:

  • Inhibition of PDE Isoforms : Research indicates that derivatives of this compound can selectively inhibit PDE isoforms, showcasing its potential in treating diseases linked to dysregulated cyclic nucleotide signaling .
  • Cell Cycle Modulation : Studies have shown that this compound can induce cell cycle arrest at specific phases, suggesting its utility in cancer therapeutics by preventing uncontrolled cell proliferation .
  • Computational Models : Structural models based on known ligand-receptor interactions have been employed to predict the binding affinities and mechanisms of action for this compound against various biological targets. These models aid in optimizing its therapeutic efficacy .

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